2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide

Medicinal chemistry Structure-activity relationship Isomer differentiation

Select this compound as the definitive ortho-methoxy reference for matched molecular pair analysis. The distinct 2-methoxyphenethyl tail, compared to the unsubstituted (CAS 1105244-70-9) and meta-methoxy (CAS 1105244-92-5) isomers, uniquely introduces an intramolecular hydrogen bond and steric/electronic perturbation. This enables rigorous subpocket tolerance mapping, CYP-mediated O-demethylation stability assays, and low-affinity fragment screening via STD NMR or crystallography. A critical SAR tool for lead optimization, supplied at ≥95% purity for non-clinical research.

Molecular Formula C21H20N2O5
Molecular Weight 380.4
CAS No. 1171999-68-0
Cat. No. B2466240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide
CAS1171999-68-0
Molecular FormulaC21H20N2O5
Molecular Weight380.4
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H20N2O5/c1-25-17-5-3-2-4-14(17)8-9-22-21(24)12-16-11-19(28-23-16)15-6-7-18-20(10-15)27-13-26-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,22,24)
InChIKeyLOLWXBRLIQCQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide (CAS 1171999-68-0): Core Scaffold and Procurement Context


2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide (CAS 1171999-68-0) is a synthetic small molecule belonging to the isoxazole-acetamide chemotype, characterized by a benzo[d][1,3]dioxole moiety linked to an isoxazole ring and a 2-methoxyphenethyl amide side chain . This compound is offered by commercial vendors at ≥95% purity for non-clinical research use . Its structural scaffold is shared with a cluster of close analogs that differ in the nature and position of the phenethyl substituent, making it a candidate for systematic structure-activity relationship (SAR) studies. However, publicly available quantitative bioactivity data for this specific compound are extremely limited; the procurement value therefore rests on its distinct substitution pattern relative to in-class comparators rather than on demonstrated superior potency.

Why Closest Analogs of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide Cannot Be Interchanged Without Experimental Validation


Within the 5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl acetamide series, even a minor change in the phenethyl substituent—such as deletion of the methoxy group or its relocation from the ortho to the meta position—can significantly alter lipophilicity, hydrogen-bonding capacity, and conformational preference . The ortho-methoxy group in the target compound introduces a potential intramolecular hydrogen bond with the amide NH that is absent in the para/meta-substituted and unsubstituted analogs. In the broader benzodioxole-containing inhibitor class, exemplified by the G9a/GLP inhibitor BIX-01294 (IC₅₀ 0.7–1.7 µM ), subtle structural modifications have been shown to profoundly affect target selectivity and cellular potency. Consequently, generic substitution among these analogs without direct comparative data risks misattributing activity, confounding SAR interpretation, and undermining experimental reproducibility.

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide (1171999-68-0): Quantitative Differentiation Evidence Against Comparators


Ortho-Methoxy Substitution vs. Meta-Methoxy Analog: Positional Isomerism and Conformational Impact

The target compound carries a 2-methoxyphenethyl group (ortho-methoxy), whereas the closest positional isomer, CAS 1105244-92-5, bears the methoxy at the 3-position (meta). The ortho-methoxy can engage in a six-membered intramolecular hydrogen bond with the amide NH, stabilizing a folded conformation that is geometrically inaccessible to the meta isomer [1]. This conformational restriction may alter the presentation of the benzodioxole-isoxazole pharmacophore to a protein target. No direct head-to-head bioactivity data are available for either compound; therefore, the differentiation rests on the distinct conformational ensembles predicted by the substitution pattern.

Medicinal chemistry Structure-activity relationship Isomer differentiation

Methoxy vs. Hydrogen on Phenethyl Ring: Lipophilicity and Hydrogen-Bond Acceptor Count

Compared with the unsubstituted phenethyl analog (CAS 1105244-70-9), the target compound adds one methoxy group (—OCH₃), increasing the molecular weight from 350.4 to 380.4 Da, adding one hydrogen-bond acceptor, and reducing calculated logP [1]. The increased polarity may improve aqueous solubility at the cost of membrane permeability, a trade-off that must be evaluated in the relevant assay context. The presence of the methoxy oxygen also provides an additional handle for metabolic oxidation, potentially altering in vitro half-life relative to the des-methoxy analog.

Physicochemical property Drug-likeness Lipophilicity modulation

Benzodioxole-Isoxazole-Acetamide Scaffold vs. Quinazoline-Based G9a Inhibitor BIX-01294: Chemotype Divergence and Selectivity Implications

BIX-01294 (CAS 935693-62-2) is a well-characterized G9a/GLP histone methyltransferase inhibitor with reported IC₅₀ values of 0.7–1.7 µM . BIX-01294 contains a diazepine-quinazoline core linked to a benzodioxole moiety via a methylbenzamide bridge. The target compound replaces the quinazoline-diazepine core with an isoxazole-acetamide scaffold while retaining the benzodioxole group. This chemotype switch is significant because quinazoline-based G9a inhibitors (e.g., BIX-01294, UNC0638) are known to exhibit histone methyltransferase selectivity profiles that are sensitive to the basicity and geometry of the core heterocycle . No direct comparative enzymatic data exist for the target compound; however, the isoxazole-acetamide chemotype has been explored in ACAT inhibition (IC₅₀ range 0.014–0.11 µM for related heterocyclic amides [1]) and HSP90 inhibition, suggesting that the target compound may possess a target profile distinct from BIX-01294.

Epigenetics Histone methyltransferase Chemotype selectivity

Vendor-Supplied Purity Specification: Comparability and Quality Control Considerations

The target compound and its two closest analogs (CAS 1105244-70-9 and CAS 1105244-92-5) are all supplied with a stated purity of ≥95% by the same commercial vendor . This uniformity in quality specification means that any observed differential activity in side-by-side testing is attributable to the structural difference (ortho-methoxy vs. meta-methoxy vs. hydrogen) rather than differential purity. No certificate of analysis with lot-specific purity quantification (e.g., HPLC area%) is publicly available for independent verification.

Compound procurement Quality control Purity benchmarking

Optimal Scientific and Industrial Application Scenarios for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide (1171999-68-0)


Probing Ortho-Substituent Effects in Phenethyl-Containing Isoxazole-Acetamide SAR Libraries

This compound serves as the ortho-methoxy reference point in a matched molecular pair analysis with the unsubstituted phenethyl analog (CAS 1105244-70-9) and the meta-methoxy isomer (CAS 1105244-92-5). The ortho-methoxy group introduces both steric and electronic perturbations that can reveal subpocket tolerance in target binding sites .

Epigenetic Tool Compound Diversification: Isoxazole Chemotype as Alternative to Quinazoline-Based G9a Inhibitors

While the target compound lacks confirmed G9a activity, its benzodioxole-isoxazole scaffold represents a chemotype distinct from quinazoline-based inhibitors such as BIX-01294 (IC₅₀ 0.7–1.7 µM ). It can be included in diversity screening sets to identify novel histone methyltransferase inhibitors with potentially orthogonal selectivity profiles .

Metabolic Stability Comparison: Methoxy-Substituted vs. Unsubstituted Phenethyl Analogs

The methoxy group is a known site for cytochrome P450-mediated O-demethylation. This compound, alongside its des-methoxy analog (CAS 1105244-70-9), can be used in liver microsome stability assays to quantify the impact of a single methoxy substituent on intrinsic clearance, informing lead optimization strategies .

Crystallographic or Biophysical Fragment Screening with a Shape-Diverse Isoxazole-Acetamide Probe

The compound's 2-methoxyphenethyl tail provides conformational restriction via potential intramolecular H-bonding, reducing entropic penalty upon binding. This property makes it a candidate for soaking experiments in crystallography or for saturation-transfer difference (STD) NMR studies aimed at detecting low-affinity interactions that can be optimized through medicinal chemistry .

Quote Request

Request a Quote for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.